
2'-Deoxyguanosine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-13C,15N2: is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of 2’-deoxyguanosine, where carbon-13 and nitrogen-15 isotopes replace the standard carbon and nitrogen atoms. This labeling allows for precise tracking and analysis in various scientific studies, particularly in the fields of metabolism and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine base and the deoxyribose sugar. The process begins with the synthesis of labeled guanine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C,15N2 involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different conditions and its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing significant roles .
Major Products: The major products formed from these reactions include oxidized and reduced forms of 2’-Deoxyguanosine-13C,15N2, as well as various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2’-Deoxyguanosine-13C,15N2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism. Its stable isotopes allow for precise quantification and analysis .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA strands helps researchers track and analyze the processes involved in maintaining genetic integrity .
Medicine: In medicine, 2’-Deoxyguanosine-13C,15N2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleotide-based drugs. This information is crucial for developing effective and safe therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including diagnostic assays and therapeutic research.
Wirkmechanismus
The mechanism of action of 2’-Deoxyguanosine-13C,15N2 involves its incorporation into DNA and RNA molecules. Once integrated, it allows researchers to track and analyze the molecular pathways and interactions involved in genetic processes. The labeled isotopes provide a clear and precise signal, enabling detailed studies of nucleotide metabolism and function .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine-13C10,15N5 monohydrate: Another stable isotope-labeled compound used in similar applications.
8-Oxo-2’-deoxyguanosine-13C,15N2: A derivative used to study oxidative DNA damage and repair mechanisms.
Uniqueness: 2’-Deoxyguanosine-13C,15N2 is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleotide metabolism. Its stable isotopes offer high precision and accuracy, making it a valuable tool in various scientific research fields .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1 |
InChI-Schlüssel |
YKBGVTZYEHREMT-CWPRTZMXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


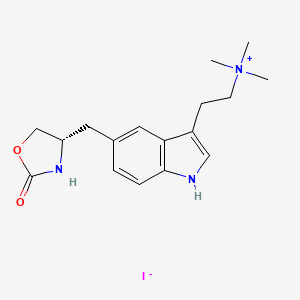
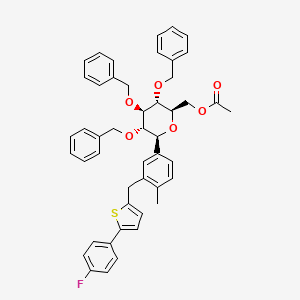

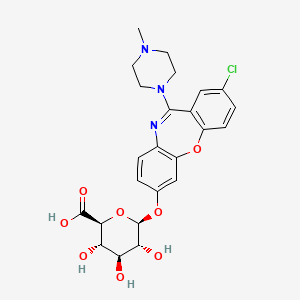
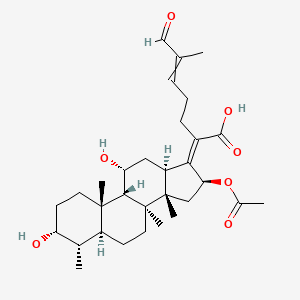

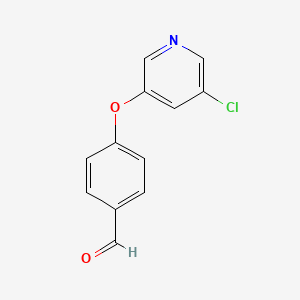
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
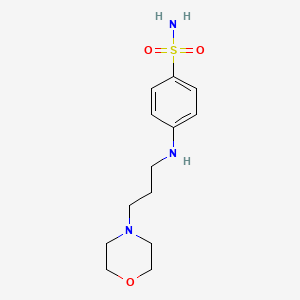
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
